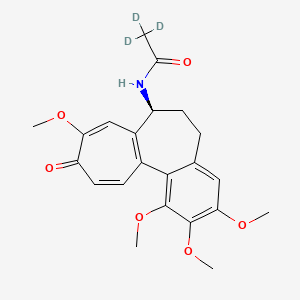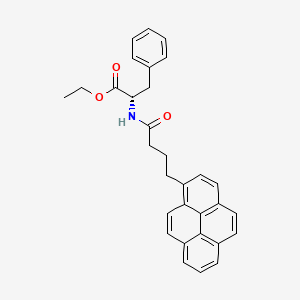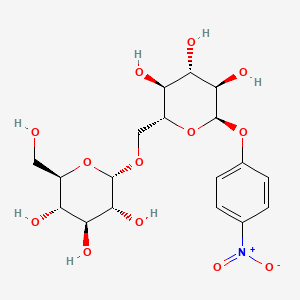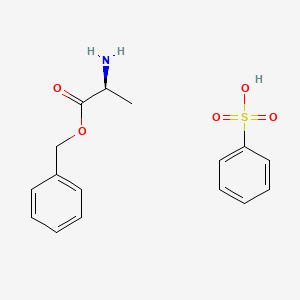
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate
Overview
Description
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is a five-membered nitrogen-containing ring, and a benzoyl group substituted with a trimethylstannyl moiety. The presence of the trimethylstannyl group is particularly noteworthy as it imparts distinct chemical properties to the compound.
Mechanism of Action
Target of Action
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate, also known as 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione, is primarily used for antibody labeling and the radioiodination of monoclonal antibodies . The primary targets of this compound are therefore the antibodies that it labels.
Mode of Action
The compound acts as a linker molecule , covalently attaching to the antibody via its succinimidyl group. The trimethylstannyl group on the benzoate moiety allows for the subsequent introduction of a radioactive iodine isotope . This enables the labeled antibody to be used in HER2-targeted radionuclide therapy for cancers .
Biochemical Pathways
The compound does not directly participate in any biochemical pathways. Instead, it facilitates the delivery of radioiodinated antibodies to their targets. Once the labeled antibody binds to its target, the radioiodine isotope can emit radiation to kill the targeted cells .
Pharmacokinetics
The ADME properties of the compound are largely determined by the properties of the antibody to which it is attached. The compound itself is eliminated primarily via the kidneys . The biologic half-life of the compound in healthy subjects is about 8 hours .
Result of Action
The primary result of the compound’s action is the delivery of radioiodine to the target cells. This can result in the death of the targeted cells due to the emitted radiation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the nature of the solvent used in the synthesis of the compound can profoundly influence its ability to synthesize high activity levels of the compound . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C .
Biochemical Analysis
Biochemical Properties
The role of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate in biochemical reactions is primarily related to its use in antibody labeling. It interacts with enzymes, proteins, and other biomolecules in a way that allows it to attach to these entities, thereby enabling the tracking and identification of these molecules in various biochemical assays .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biomolecules it is attached to. By labeling these molecules, it can influence cell function by providing a means to track and study various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its ability to bind to biomolecules, such as antibodies. This binding allows it to act as a marker, enabling the tracking and study of these molecules in various biochemical reactions .
Temporal Effects in Laboratory Settings
Over time, this compound remains stable under appropriate storage conditions, which include being hygroscopic and stored in a -20°C freezer under an inert atmosphere . Long-term effects on cellular function would be dependent on the specific biomolecules it is attached to and the nature of the experiments being conducted .
Dosage Effects in Animal Models
The effects of this compound in animal models would be dependent on the specific biomolecules it is attached to and the nature of the studies being conducted. As it is primarily used as a labeling agent, any observed effects would likely be related to the biomolecules it is tracking rather than the compound itself .
Metabolic Pathways
This compound is not typically involved in metabolic pathways as it is primarily used as a labeling agent. Any involvement in metabolic pathways would be indirect and related to the specific biomolecules it is attached to .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be dependent on the specific biomolecules it is attached to. As a labeling agent, it would follow the transport and distribution patterns of these biomolecules .
Subcellular Localization
The subcellular localization of this compound would be dependent on the specific biomolecules it is attached to. As a labeling agent, it would localize to the same subcellular compartments as these biomolecules .
Preparation Methods
The synthesis of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives or through the functionalization of preformed pyrrolidine rings.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride or similar reagents.
Substitution with Trimethylstannyl Group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The trimethylstannyl group can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the fields of oncology and neurology.
Industry: The compound’s properties make it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl-Substituted Compounds: Compounds with different substituents on the benzoyl group can exhibit different reactivity and applications.
Trimethylstannyl-Containing Compounds:
The uniqueness of this compound lies in the combination of these functional groups, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-3-trimethylstannylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10NO4.3CH3.Sn/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15;;;;/h2,4-5H,6-7H2,1H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWBOQRWXOGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662194 | |
| Record name | 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260152-46-2 | |
| Record name | 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![(2R)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid](/img/structure/B562122.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)
![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/new.no-structure.jpg)



![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)
